![molecular formula C10H8N4O3S2 B2628638 N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide CAS No. 391864-14-5](/img/structure/B2628638.png)
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide
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Overview
Description
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Alkyl or acyl derivatives.
Scientific Research Applications
Anticancer Applications
The compound's derivatives have been extensively studied for their anticancer properties. Research indicates that various 1,3,4-thiadiazole derivatives exhibit significant cytotoxic effects against different cancer cell lines. For instance:
- Cytotoxicity Studies : A study assessed the anticancer activity of several thiadiazole derivatives against neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) cell lines. The results showed that while none of the synthesized compounds outperformed doxorubicin, certain derivatives demonstrated promising activity .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and increase DNA fragmentation in cancer cells. Notably, some derivatives have shown higher inhibitory activities than cisplatin, a standard chemotherapy drug .
Antimicrobial Properties
The antimicrobial potential of thiadiazole derivatives has also been a focal point in research:
- Broad-Spectrum Activity : Compounds containing the 1,3,4-thiadiazole moiety have been evaluated for their antibacterial and antifungal activities. For example, chlorinated and fluorinated derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating strong efficacy .
- Mechanisms and Efficacy : The antimicrobial action is believed to stem from the disruption of microbial cell walls or interference with metabolic processes. Certain derivatives have shown better activity than established antibiotics .
Anti-Parasitic Applications
Research into the anti-parasitic properties of thiadiazole derivatives highlights their potential in treating parasitic infections:
- Lead Compounds : Some studies have identified thiadiazole derivatives as promising candidates for developing new anti-trypanosomal agents. For instance, compounds derived from 2-amino-1,3,4-thiadiazole have shown activity against Trypanosoma cruzi and Trypanosoma brucei, which are responsible for Chagas disease and sleeping sickness .
Synthesis and Characterization
The synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide involves various chemical reactions that enhance its biological activity:
- Synthetic Pathways : The compound can be synthesized through amidation reactions using suitable reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in acetonitrile. Characterization techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure .
Case Studies and Research Findings
Several studies provide insights into the applications of this compound:
Mechanism of Action
The mechanism of action of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
- N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide
Uniqueness
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is unique due to the presence of both a nitro group and a thiadiazole ring, which confer distinct chemical and biological properties. The nitro group enhances its reactivity, while the thiadiazole ring contributes to its stability and potential biological activity.
Biological Activity
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characterization
The compound can be synthesized through various methods involving thiadiazole derivatives. The general approach includes the reaction of 4-methyl-3-nitrobenzoic acid with 5-mercapto-1,3,4-thiadiazole in the presence of coupling agents like EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (1-Hydroxybenzotriazole) in acetonitrile. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Research has indicated that derivatives of thiadiazole compounds exhibit promising anticancer properties. A study evaluated several derivatives against various cancer cell lines, including SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). While none surpassed the activity of doxorubicin, certain derivatives demonstrated significant cytotoxicity against these cell lines .
Table 1: Anticancer Activity of Thiadiazole Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
3d (Ortho Cl) | SKNMC | 15 | |
3h (Meta OCH3) | HT-29 | 20 | |
Doxorubicin | SKNMC | 10 | Reference Control |
Anti-inflammatory Activity
In addition to anticancer effects, nitro-substituted benzamide derivatives have shown anti-inflammatory properties. A series of related compounds were tested for their ability to inhibit nitric oxide production in RAW264.7 macrophages. The most effective compounds demonstrated IC50 values indicating strong inhibition without cytotoxicity at concentrations up to 50 µM .
Table 2: Anti-inflammatory Activity of Nitro Benzamide Derivatives
Compound | IC50 (µM) | Cytotoxicity (Max Concentration µM) | Reference |
---|---|---|---|
Compound 5 | 3.7 | None (up to 50) | |
Compound 6 | 5.3 | None (up to 50) |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of iNOS : Molecular docking studies revealed that the compound binds effectively to inducible nitric oxide synthase (iNOS), leading to reduced nitric oxide production which is crucial in inflammatory responses .
- Regulation of Cytokines : Compounds similar to this derivative have been shown to suppress pro-inflammatory cytokines such as IL-1β and TNF-α at effective concentrations, indicating potential for therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- A study synthesized various thiadiazole derivatives and assessed their anticancer activity against multiple cell lines, providing insights into structure-activity relationships that could guide future drug design efforts .
- Another investigation highlighted the anti-inflammatory properties of nitro-substituted benzamides, suggesting that modifications in the chemical structure can lead to significant variations in biological activity .
Properties
IUPAC Name |
4-methyl-3-nitro-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S2/c1-5-2-3-6(4-7(5)14(16)17)8(15)11-9-12-13-10(18)19-9/h2-4H,1H3,(H,13,18)(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUOSPYOQBSRPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NNC(=S)S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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